molecular formula C11H10O5S B7997975 Ethyl 2-(3,4-methylenedioxyphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(3,4-methylenedioxyphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7997975
M. Wt: 254.26 g/mol
InChI Key: WQIXUZMWFVQWGA-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-methylenedioxyphenyl)sulfanyl-2-oxo-acetate is an organic compound characterized by the presence of a methylenedioxyphenyl group attached to a sulfanyl-oxo-acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-methylenedioxyphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3,4-methylenedioxyphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles (amines, alkoxides); reactions conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the design of novel drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-(3,4-methylenedioxyphenyl)sulfanyl-2-oxo-acetate exerts its effects is largely dependent on its interaction with specific molecular targets. The methylenedioxyphenyl group is known to interact with various enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: Shares the methylenedioxyphenyl group but differs in the functional groups attached to the phenyl ring.

    Ethyl 2-(3,4-methylenedioxyphenyl)acetate: Similar structure but lacks the sulfanyl group.

Uniqueness: Ethyl 2-(3,4-methylenedioxyphenyl)sulfanyl-2-oxo-acetate is unique due to the presence of both the methylenedioxyphenyl and sulfanyl-oxo-acetate moieties. This combination imparts distinct chemical reactivity and potential biological activities not observed in the similar compounds listed above.

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-ylsulfanyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5S/c1-2-14-10(12)11(13)17-7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIXUZMWFVQWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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